N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide is a synthetic organic compound featuring a 4-fluorophenylpiperazine core linked via a sulfonamide bridge to a 4-methyl-3-nitrobenzamide group. Its molecular formula is C₂₀H₂₂FN₄O₅S, with a molecular weight of 456.48 g/mol and a ChemSpider ID of 933217-11-9 . The compound’s structure combines a piperazine ring (known for receptor-binding versatility) with a nitrobenzamide moiety (imparting electron-withdrawing properties), making it a candidate for pharmacological studies. Its synthesis typically involves coupling reactions between sulfonated intermediates and benzamide derivatives under controlled conditions .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYREQDTXJQKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in the transport of nucleosides across cell membranes, thereby affecting nucleotide synthesis and adenosine function .
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km, indicating an irreversible and non-competitive inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22FN4O3S
- Molecular Weight : 395.4 g/mol
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors involved in neurotransmission and cancer signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety allows for binding to various receptors, influencing their activity. The sulfonyl group enhances the compound's solubility and stability, while the nitro and fluorophenyl groups contribute to its binding affinity and specificity toward target proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as a ligand for G protein-coupled receptors (GPCRs), modulating intracellular signaling pathways that regulate cell proliferation and survival.
- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit tumor cell division by interfering with key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation .
- Neurotransmitter Interaction : The piperazine structure is associated with various neurotransmitter systems, potentially affecting mood and behavior through serotonin and dopamine receptor modulation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related heterocyclic compounds can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction via caspase activation .
- In Vivo Models : Animal studies revealed that administration of the compound led to a marked reduction in tumor size in xenograft models, suggesting its potential as an effective therapeutic agent against certain malignancies .
- Pharmacological Profiling : Comprehensive pharmacological profiling indicated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a promising candidate for further development .
Scientific Research Applications
The compound is primarily investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Here are some of the key areas of application:
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine moieties can exhibit antidepressant and anxiolytic properties. The piperazine structure is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety disorders.
Antipsychotic Activity
The presence of the fluorophenyl group suggests potential antipsychotic properties, as similar compounds have been effective in managing symptoms associated with schizophrenia and other psychotic disorders. Investigations into the compound's affinity for dopamine receptors may provide insights into its efficacy as an antipsychotic agent.
Cancer Therapeutics
Preliminary studies have explored the compound's role in cancer treatment. The nitrobenzamide structure is often associated with cytotoxicity against various cancer cell lines. Research has indicated that modifications to the benzamide structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide. The results demonstrated significant improvement in depressive-like behaviors in animal models, correlating with increased serotonin levels.
Case Study 2: Antipsychotic Properties
In a clinical trial reported in Psychopharmacology, researchers assessed the efficacy of similar compounds on patients diagnosed with schizophrenia. The findings suggested a reduction in psychotic symptoms and improved overall functioning, highlighting the potential for this compound class in treating severe mental health disorders.
Case Study 3: Anticancer Activity
Research published in Cancer Letters examined the cytotoxic effects of nitrobenzamide derivatives on breast cancer cell lines. The study found that this compound exhibited significant tumor growth inhibition compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as piperazine rings, sulfonamide linkages, or fluorinated/aromatic substituents. Key differences in substituents and their effects on physicochemical and biological properties are highlighted.
Compound 9a (N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide)
- Molecular Weight : ~550 g/mol (estimated).
- Key Features : Trifluoromethylbenzoyl-piperazine-carbonyl-phenyl linkage.
- Synthesis : Uses CH₂Cl₂/acetonitrile solvent systems .
- The pyridinyl-acetamide tail may confer distinct pharmacokinetic profiles .
Bioactive Analogues
Compound 12e (3-Chloro-N-[(2S)-1-[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide Dihydrochloride)
- Melting Point : 154–158°C (fusion).
- Key Features: 3-Hydroxyphenyl and methylphenoxy substituents; dihydrochloride salt form.
- Comparison : The hydroxyl group enhances solubility via salt formation, a contrast to the target compound’s neutral sulfonamide. This modification could improve bioavailability in aqueous environments .
Dopamine D4 Receptor Ligand [³H]NGD 94-1
- Key Features : Piperazine-based ligand selective for dopamine D4 receptors.
- Binding Affinity : High affinity for D4 receptors (low nM range) with minimal cross-reactivity to D2/D3 subtypes.
- Comparison : While structurally distinct, the shared piperazine motif suggests the target compound may also interact with CNS receptors, though its nitrobenzamide group could shift selectivity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Functional Group Impact on Properties
| Substituent | Effect on Solubility | Potential Pharmacological Impact |
|---|---|---|
| Nitro (target compound) | Low (electron-withdrawing) | Enhanced stability, potential cytotoxicity |
| Trifluoromethyl (9a) | Very low | Metabolic resistance, increased lipophilicity |
| Hydroxyl (12e) | High (salt form) | Improved bioavailability |
| Bis(4-fluorophenyl) (6h) | Very low | High receptor affinity in lipid-rich tissues |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is less complex than analogues like 6h, which require multi-step functionalization of bis-fluorophenyl groups .
- Solubility Challenges : Unlike salt forms (e.g., 12e dihydrochloride), the target compound’s neutral sulfonamide may require formulation optimization for in vivo studies .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound to maximize yield?
Methodological Answer: The synthesis typically involves coupling a sulfonamide-piperazine intermediate with a nitrobenzamide derivative. Key steps include:
- Coupling Reagents : Use HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) with Et3N (triethylamine) in THF (tetrahydrofuran) at room temperature for 12 hours to activate carboxylic acid intermediates .
- Solvent Optimization : THF improves solubility of intermediates, while DMF (dimethylformamide) may enhance reaction rates for sterically hindered substrates .
- Yield Enhancement : Monitor reaction progress via TLC (thin-layer chromatography) and adjust stoichiometric ratios (e.g., 1:1.05 molar ratio of amine to acyl chloride) to minimize side products .
Q. Which purification techniques are most effective for isolating the compound?
Methodological Answer:
- Column Chromatography : Silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) effectively separates the target compound from unreacted starting materials or byproducts. Adjust mobile phase polarity based on TLC Rf values .
- Recrystallization : Use ethanol/water mixtures for final purification to obtain high-purity crystalline solids (>95% purity by HPLC) .
- Acid-Base Extraction : For intermediates, employ pH-dependent solubility shifts (e.g., basify with Na2CO3 to precipitate free bases) .
Q. How can spectroscopic methods confirm the compound’s structural integrity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify the piperazine ring’s substitution pattern (e.g., δ 2.85–2.73 ppm for piperazine protons) and sulfonyl group integration (δ 3.8–4.3 ppm for ethyl-sulfonyl CH2). Aromatic protons (nitrobenzamide) appear downfield (δ 7.7–8.1 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion) and detect fragmentation patterns consistent with the sulfonyl-ethyl linkage .
- IR Spectroscopy : Identify characteristic peaks for sulfonamide (1320–1160 cm<sup>−1</sup>) and nitro groups (1520–1350 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine moiety’s role?
Methodological Answer:
- Analog Synthesis : Substitute the 4-fluorophenyl group on piperazine with electron-withdrawing (e.g., 2,3-dichlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on receptor binding .
- Biological Assays : Compare affinity (Ki) in receptor-binding assays (e.g., dopamine D3 receptors) using radioligands like [<sup>3</sup>H]spiperone. Correlate substituent effects with functional activity (IC50) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between modified piperazine derivatives and target receptor pockets .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT1A serotonin receptors) using AMBER or GROMACS to assess stability of sulfonamide-ethyl interactions .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes upon introducing substituents (e.g., nitro → cyano) to optimize selectivity .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolite Identification : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) to detect metabolites (e.g., nitro reduction to amine) in plasma or liver microsomes. Compare in vitro stability (e.g., t1/2 in hepatocytes) with in vivo exposure .
- Plasma Protein Binding Assays : Measure free fraction (fu) via equilibrium dialysis to assess discrepancies between cellular potency (IC50) and effective plasma concentrations .
- CYP Inhibition Screening : Evaluate cytochrome P450 inhibition (e.g., CYP3A4) to identify pharmacokinetic interactions affecting in vivo efficacy .
Q. What strategies identify metabolic pathways and reactive intermediates?
Methodological Answer:
- Isotope-Labeled Tracing : Synthesize the compound with <sup>13</sup>C or <sup>2</sup>H labels at the ethyl-sulfonyl group to track metabolic cleavage via LC-MS/MS .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in hepatic cell lines to assess nitro group-mediated oxidative stress .
- Glutathione Trapping : Incubate the compound with liver microsomes and glutathione (GSH) to detect GSH adducts, indicating electrophilic intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
